Octhilinone

Catalog No.
S583669
CAS No.
26530-20-1
M.F
C11H19NOS
M. Wt
213.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octhilinone

CAS Number

26530-20-1

Product Name

Octhilinone

IUPAC Name

2-octyl-1,2-thiazol-3-one

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

InChI

InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3

InChI Key

JPMIIZHYYWMHDT-UHFFFAOYSA-N

SMILES

CCCCCCCCN1C(=O)C=CS1

solubility

less than 1 mg/mL at 66° F (NTP, 1992)
0.00 M
In distilled water, 500 mg/L at 25 °C
In toluene >800, ethyl acetate >900, hexane 64 (all in g/L at 25 °C)

Synonyms

2-n-octyl-4-isothiazolin-3-one, 2-n-octyl-4-isothiazolin-3-one hydrochloride, 2-octyl-3-isothiazolone, 2-octyl-4-isothiazolin-3-one, Kathon 893, octhilinone, Skane M-8

Canonical SMILES

CCCCCCCCN1C(=O)C=CS1

Antimicrobial Activity:

Octhilinone has been primarily studied for its antimicrobial activity, meaning it can kill or inhibit the growth of microorganisms like bacteria and fungi. This property has led to its investigation as a potential biocide in various applications, including:

  • Industrial cooling systems: Octhilinone is used in some cooling towers to control the growth of algae and bacteria that can reduce system efficiency and pose health risks [].
  • Paint and coatings: It is sometimes incorporated into paints and coatings to prevent the growth of mold and mildew on the surface [].
  • Personal care products: Octhilinone may be present in some personal care products, such as shampoos and cosmetics, as a preservative to prevent microbial spoilage [].

Enzyme Inhibition:

Recent research has revealed a different potential application for octhilinone. Studies have shown that it can inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the breakdown of endocannabinoids in the body []. Endocannabinoids are naturally occurring molecules that interact with the cannabinoid receptor system, influencing various physiological processes. By inhibiting MAGL, octhilinone could potentially extend the effects of endocannabinoids and is being investigated for its therapeutic potential in conditions like pain and inflammation, although further research is needed to confirm its efficacy and safety for these purposes [].

Octhilinone, known chemically as 2-Octyl-4-isothiazolin-3-one, belongs to the class of 1,2-thiazoles. It is characterized by a thiazol-3-one structure with an octyl group substituted at the nitrogen position (position 2). This compound appears as a yellowish transparent thick liquid and has a molecular formula of C₁₁H₁₉NOS, with a molecular weight of 213.34 g/mol. It is primarily recognized for its fungicidal and antibacterial properties, making it useful in agricultural applications, particularly for treating diseases in fruit trees .

  • Octhilinone is classified as a hazardous substance due to its high toxicity.
  • It can cause skin and eye irritation, and inhalation or ingestion can be fatal [].
  • Due to these safety concerns, its use is restricted in many countries [].
Typical of isothiazolinones. One notable reaction involves its preparation through the reaction of dithio-N-n-dioctylpropionamide with sulfuryl chloride. This method highlights its potential for synthesis in laboratory settings . Additionally, Octhilinone can react with other chemical agents to form derivatives that may enhance its biological activity or alter its physical properties.

Octhilinone exhibits significant biological activity, particularly as a fungicide and antibacterial agent. It is effective against a range of fungal pathogens and is used in the agricultural sector to manage diseases affecting crops. Its toxicity profile indicates it can be harmful if inhaled or ingested, and it may cause allergic reactions upon skin contact . The compound's efficacy against microbial growth makes it a valuable agent in both agricultural and industrial applications.

The synthesis of Octhilinone can be achieved through several methods:

  • Reaction with Sulfuryl Chloride: This method involves the reaction of dithio-N-n-dioctylpropionamide with sulfuryl chloride to yield Octhilinone.
  • Chemical Modifications: Various chemical modifications can be applied to synthesize derivatives that may possess enhanced properties or specific functionalities.

These methods underscore the versatility of Octhilinone in chemical synthesis and its potential for producing related compounds with tailored characteristics.

Octhilinone finds applications across various fields:

  • Agriculture: Used as a fungicide and antibacterial agent to protect crops from diseases.
  • Wood Preservation: Employed in formulations that protect wood from mold and fungi, enhancing durability.
  • Cosmetics and Personal Care: Incorporated into products for its antimicrobial properties.
  • Industrial

Studies on Octhilinone's interactions focus on its biological activity against various microorganisms. Its effectiveness as a biocide has been demonstrated through numerous assays that evaluate its ability to inhibit fungal growth and bacterial proliferation. Additionally, research indicates that Octhilinone's toxicity profiles necessitate careful handling due to potential health risks associated with exposure .

Several compounds share structural similarities with Octhilinone, including:

Compound NameStructural FeaturesUnique Properties
2-Octyl-2H-isothiazol-3-oneSimilar thiazole structureOften used as a preservative in personal care products.
5-Chloro-2-methyl-4-isothiazolin-3-oneContains chlorine substituentKnown for its potent antifungal properties.
2-Hydroxy-4-methyl-4-isothiazolin-3-oneHydroxyl group additionExhibits different solubility characteristics.

Octhilinone is unique due to its specific octyl substitution which enhances its lipophilicity, making it particularly effective in formulations aimed at protecting wood and crops from microbial attack. Its combination of antibacterial and antifungal properties sets it apart from other similar compounds, allowing for broader applications in both agricultural and industrial contexts .

Industrial synthesis routes: Chlorination of thiol-amides and oxidative cyclization

The primary industrial synthesis of octhilinone involves the oxidative cyclization of N,N′-dioctyl-3,3′-dithiodipropionamide (CAS RN 33312-01-5) using chlorine as the oxidant. This process follows a multi-step pathway:

  • Production of 3-mercaptopropionic acid from acrylic acid
  • Formation of 3-mercaptopropanamides through appropriate derivatization
  • Ring-closure of the thiol-amide through chlorination or oxidation to form the isothiazolinone structure

The ring-closure mechanism typically involves chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide, followed by intramolecular cyclization. This critical step establishes the heterocyclic ring system characteristic of isothiazolinones. The reaction generally proceeds under controlled conditions to ensure proper cyclization while minimizing side products.

Alternative synthetic approaches: Thiocyanate addition to propargyl amides

Several alternative approaches have been developed for the synthesis of isothiazolinones, including octhilinone:

  • Addition of thiocyanate to propargyl amides, which provides a direct route to the isothiazolinone core structure
  • Reaction of 3,3′-dithiodipropionate dialkyl ester with an alkylamine in the presence of a polar solvent, which promotes clean conversion to the desired product while minimizing byproduct formation
  • Synthesis from N-substituted-3-mercaptopropionamide by simultaneously supplying a mixture of unsaturated nitrile, alcohol, and a strong inorganic acid

These alternative routes offer different advantages in terms of reaction conditions, scalability, and purity of the final product. The thiocyanate addition approach, in particular, has gained attention for its efficiency in forming the heterocyclic core structure in fewer steps.

Derivative synthesis: Chlorinated analogs (DCOIT, COIT) and structural modifications

The isothiazolinone scaffold allows for various structural modifications to enhance specific properties:

  • Chlorinated analogs:

    • DCOIT (4,5-dichloro-2-octyl-isothiazolin-3-one): Produced by adding greater amounts of chlorine during the manufacturing process, introducing chlorine atoms at positions 4 and 5 of the isothiazolinone ring
    • COIT (5-chloro-2-octyl-isothiazolin-3-one): Can be present as an impurity in DCOIT formulations (up to 5%), featuring a single chlorine atom at position 5
  • Other significant isothiazolinone derivatives include:

    • Methylisothiazolinone (MIT/MI)
    • Chloromethylisothiazolinone (CMIT/CMI/MCI)
    • Benzisothiazolinone (BIT)
    • Butylbenzisothiazolinone (BBIT)

These structural modifications significantly affect the compounds' biological activity, stability, and application range. For instance, chlorinated derivatives typically demonstrate enhanced antimicrobial activity compared to their non-chlorinated counterparts.

Process optimization: Yield enhancement and impurity control strategies

Several strategies have been developed to optimize the synthesis of octhilinone and related compounds:

  • Solvent selection:

    • Using polar solvents inhibits the formation of unwanted by-products such as N-methyl-3-(N-methylamino)-propionamide (MMAP), a known carcinogen
    • Temperature control during reaction (typically 0 to 50°C) helps minimize side reactions and improves selectivity
  • Purification methods:

    • Modern technical mixtures achieve up to 98% purity through optimized processes
    • Chromatographic techniques and recrystallization methods are employed to remove impurities
  • Stabilization strategies:

    • Addition of specific stabilizing compounds prevents degradation of isothiazolinones in formulations
    • Effective stabilization can be achieved with very low concentrations (less than 10% for a solution of about 15% 3-isothiazolinones)
    • Synergistic effects have been observed when combining stabilizing compounds with metal nitrates or salts of metals from groups IA and IIA
    • Useful stabilizing agents include tert-butylcatechol, p-methoxyphenol, and p-phenylenediamine derivatives

Table 1: Comparative Physical and Chemical Properties of Octhilinone and Its Derivatives

PropertyOcthilinone (OIT)DCOITCOIT
Molecular FormulaC₁₁H₁₉NOSC₁₁H₁₇Cl₂NOSC₁₁H₁₈ClNOS
Molecular Weight (g/mol)213.34282.23247.79
Physical FormLiquidSolidLiquid
Melting Point (°C)21.440-46Not reported
Boiling Point (°C)120 at 1 PaDecomposes before boilingNot reported
Vapor Pressure (Pa)0.00490.001Not reported
Water Solubility (mg/L)50014Not reported
Log KowNot reported4.68Not reported
Hydrolysis half-life (25°C, pH 7)>80 days71 daysNot reported

Octhilinone exerts its biocidal activity primarily through covalent modification of cysteine residues in enzymes, leading to irreversible inhibition. The compound’s isothiazolinone ring contains electrophilic sulfur atoms that react with nucleophilic thiol (-SH) groups in catalytic sites of target proteins. This reaction facilitates disulfide bond formation, altering enzyme conformation and disabling function [1] [2]. For example, monoacylglycerol lipase (MAGL), a serine hydrolase critical for endocannabinoid metabolism, is inhibited by octhilinone at nanomolar concentrations (IC₅₀ = 88 ± 12 nM) [2] [5]. Structural analyses reveal that octhilinone forms a covalent adduct with MAGL’s cysteine residue (Cys242), which resides near the catalytic triad (Ser122-Asp239-His269) [2].

The thiol reactivity of octhilinone extends beyond MAGL. Proteomic studies demonstrate its affinity for other cysteine-rich enzymes, including glutathione reductase and thioredoxin peroxidase, which are essential for maintaining cellular redox balance [3] [6]. This broad reactivity underscores its potency as a biocide but also raises concerns about off-target effects in non-microbial systems.

Monoacylglycerol Lipase Interaction: Endocannabinoid System Modulation

Octhilinone’s inhibition of MAGL disrupts the hydrolysis of 2-arachidonoylglycerol (2-AG), the most abundant endogenous cannabinoid. MAGL inactivation elevates 2-AG levels, prolonging activation of cannabinoid receptor type 1 (CB1) in the central nervous system [2] [5]. This mechanism has implications for pain perception, neuroinflammation, and energy metabolism.

ParameterOcthilinoneBenzisothiazolinone Analog
MAGL Inhibition IC₅₀ (nM)88 ± 1295 ± 18
Selectivity for MAGL vs. FAAHLowModerate
ReversibilityPartialPartial

Table 1: Comparative inhibition profiles of octhilinone and its analogs on MAGL [2] [5].

Despite its potency, octhilinone lacks selectivity for MAGL over related hydrolases like fatty acid amide hydrolase (FAAH) [5]. Structural modifications, such as replacing the octyl chain with benzisothiazolinone groups, marginally improve selectivity but retain nanomolar efficacy [5]. These findings highlight the potential for octhilinone-derived compounds in studying endocannabinoid signaling, though therapeutic applications require further optimization.

G Protein-Coupled Receptor Interactions: Signaling Pathway Interference

Emerging evidence suggests octhilinone interferes with G protein-coupled receptor (GPCR) signaling by binding to Gα subunits. Affinity pull-down assays using medaka and zebrafish brain homogenates identified Gα proteins as high-affinity targets for octhilinone-related isothiazolinones, such as 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) [7]. Molecular docking simulations indicate that octhilinone competitively inhibits GTP binding to Gα, preventing activation of downstream effectors like adenylate cyclase and mitogen-activated protein kinase (MAPK) [7].

GPCRs regulate diverse physiological processes, including hormone secretion and immune responses. By disrupting Gα-mediated signaling, octhilinone may indirectly alter hypothalamic-pituitary-gonadal axis activity, as observed in teleosts exposed to DCOIT [7]. This interference could explain systemic effects such as hormonal dysregulation in non-target organisms.

Redox-Mediated Toxicity: Glutathione Depletion and Protein S-Nitrosylation

Octhilinone induces oxidative stress by depleting cellular glutathione (GSH) and promoting protein S-nitrosylation. In brain endothelial cells (bEnd.3), treatment with 10 µM octhilinone reduced GSH levels by 40% within 6 hours, concomitant with a 2.5-fold increase in protein S-nitrosylation [3] [6]. These modifications impair mitochondrial function, as evidenced by decreased oxygen consumption rates (OCR) and loss of membrane potential [3].

Mitochondrial dynamics are further disrupted through excessive mitophagy. Transmission electron microscopy reveals fragmented mitochondria and autophagosomal engulfment in octhilinone-treated cells [6]. Pretreatment with N-acetylcysteine (NAC), a thiol antioxidant, restores OCR by 70% and mitigates endothelial barrier dysfunction, confirming the centrality of thiol redox status in octhilinone toxicity [3] [6].

Antimicrobial Preservation: Paints, Coatings, and Metalworking Fluids

Octhilinone serves as a critical antimicrobial preservative across multiple industrial applications, with its primary utility concentrated in paints, coatings, and metalworking fluids [1]. The compound exhibits broad-spectrum antimicrobial activity against bacteria, fungi, yeasts, and molds, making it particularly valuable for material preservation applications [2].

In paint and coating formulations, octhilinone functions as a material preservative that prevents microbial degradation during manufacturing and product shelf-life [1] [3]. The compound is incorporated into various coating systems including interior and exterior latex paints, architectural coatings, and industrial finishes [2] [4]. Application concentrations typically range from 9.9 to 2800 parts per million by weight, depending on the specific formulation requirements and target microbial threats [5]. The effectiveness of octhilinone in paints has been demonstrated through its ability to achieve Class 0 mildew resistance, meeting European Union standards for super-class mildew prevention [2].

Canada's regulatory approval provides significant insight into the industrial importance of octhilinone in coating applications. After initially banning the compound in 2019 due to concerns about airborne exposures, the Canadian Pest Management Regulatory Agency reversed this decision in 2021 based on new scientific data [6]. This regulatory restoration was considered crucial for the paint industry, given that 45% of paint products sold in Canada are manufactured in the United States, where octhilinone remained approved [6].

Metalworking fluid applications represent another major industrial use of octhilinone. Soluble, synthetic, and semi-synthetic metalworking fluids provide optimal conditions for microbial growth, including bacteria, mold, and yeast [7] [8]. These microorganisms can cause fluid degradation through discoloration, destruction of lubricity characteristics, emulsion splitting, and pH reduction that promotes corrosion [7]. Octhilinone is employed at concentrations of 100-250 parts per million to provide broad-spectrum fungal control in metalworking central systems [7].

The compound demonstrates excellent fungistatic and fungicidal activity against fungi, including yeasts and molds, with additional effectiveness against Gram-positive bacteria and limited activity against Gram-negative bacteria [7] [8]. For tankside applications, octhilinone provides immediate fungal control, while for concentrate applications, it requires appropriate stabilizer packages to maintain efficacy [7].

Research has documented the synergistic effects of octhilinone when combined with other biocides in metalworking fluid applications. Studies show that combining octhilinone with other antimicrobial agents can enhance overall biocidal effectiveness while potentially reducing the required concentrations of individual components [9].

Wood Preservation: Sapstain Control and Fungal Disease Management

Octhilinone plays a significant role in wood preservation, particularly for sapstain control and fungal disease management [10] [11]. The compound is registered for use as a wood preservative and anti-sapstain treatment, with applications ranging from freshly treated timber to comprehensive fungal disease control in fruit trees [3] [10].

For sapstain control applications, octhilinone is applied at concentrations of 2400-2500 parts per million in treatment solutions [5]. The compound can be applied through spray or dip treatment methods, providing effective control against sapstain fungi that cause discoloration and aesthetic damage to timber products [5] [11]. New Zealand regulatory documentation indicates that octhilinone-containing products are intended for addition to timber preservative and anti-sapstain solutions at rates up to 1000 parts per million to provide mold control in purpose-built industrial facilities [11].

The mechanism of action in wood preservation involves inhibition of fungal growth through interference with nucleic acid synthesis, specifically targeting DNA and RNA synthesis pathways [10]. This mode of action provides effective control against a broad spectrum of wood-degrading fungi, including both soft-rot and brown-rot species that threaten structural timber integrity [12].

Grapevine trunk disease management represents a specialized application of octhilinone in agricultural settings. Research into grapevine trunk diseases has explored various chemical treatments for controlling fungal pathogens that cause wood discoloration, necrosis, and decay [13]. While sodium arsenite was historically used for this purpose, the search for alternatives has led to investigation of compounds like octhilinone for their potential in managing these economically important plant diseases [13].

The environmental persistence and degradation characteristics of octhilinone in wood preservation applications have been studied extensively. The compound demonstrates stability under various environmental conditions while maintaining antimicrobial efficacy [14]. Biodegradation studies indicate that octhilinone is biodegradable but fails the 10-day window test for ready biodegradability, with freshwater aquatic biodegradation tests showing 48% mineralization after 29 days [14].

Water Treatment: Cooling System Biocidal Applications

Cooling water systems represent a major application area for octhilinone as a biocidal agent [1] [5]. The compound is registered for use in cooling tower and air washer water systems, where it functions as an industrial mildewcide and microbiocide [1]. These applications are critical for maintaining system efficiency and preventing health hazards associated with microbial growth in cooling systems [15] [16].

In cooling tower applications, octhilinone is classified as a non-oxidizing biocide that performs various processes for killing harmful bacteria without relying on oxidation mechanisms [17]. Non-oxidizing biocides like octhilinone are particularly valuable in cooling systems because they can be effective against high microbiological contamination levels and remain active in systems for extended periods [17] [18].

The compound's effectiveness in cooling systems stems from its ability to control legionella bacteria, which pose serious health risks through aerosol transmission [15] [16]. Legionella control is particularly important in cooling tower operations, as these systems can serve as amplification sites for pathogenic microorganisms [16]. Studies have demonstrated that octhilinone formulations can effectively control protozoa that serve as reservoirs for legionella multiplication in cooling water systems [19].

Application concentrations in cooling systems typically range from 100 to 1000 parts per million, with continuous dosing methods employed to maintain effective biocidal levels [20]. The compound's stability across a wide pH range (5-9) makes it suitable for various cooling system chemistries [2]. Additionally, octhilinone demonstrates compatibility with other cooling system chemicals, including corrosion inhibitors and scale dispersants [18].

Research has shown that the effectiveness of octhilinone in cooling water systems depends on several factors, including contact time, system design, and the presence of other chemical additives [19]. Studies indicate that molybdate and organic phosphate-based scale and corrosion inhibitors can affect the efficacy of octhilinone, potentially requiring higher dosage concentrations than typically recommended [19].

The environmental fate of octhilinone in cooling water applications has been characterized through various studies. The compound exhibits moderate water solubility and tends to partition from water into organic phases, which affects its distribution and persistence in cooling systems [14]. Degradation studies under simulated wastewater treatment plant conditions show that octhilinone has a half-life of between 5 and 10 hours [14].

Physical Description

2-octyl-3-isothiazolone is a clear dark amber liquid. Used as a fungicide.

Color/Form

Liquid
Light, golden yellow, clear liquid

XLogP3

3.5

Boiling Point

248 °F at 0.01 mm Hg (NTP, 1992)
342 °C at 101.325 kPa (est)

Flash Point

greater than 200 °F (NTP, 1992)

Density

1.04 at 60.3 °F (NTP, 1992)
1.03

LogP

2.45 (LogP)
log Kow = 2.45 at 24 °C

Odor

Very weak, sharp smell

Melting Point

15 °C at 101.325 kPa

UNII

4LFS24GD0V

Related CAS

68480-30-8 (hydrochloride)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Octhilinone is a light golden yellow clear liquid. It has a very faint but sharp odor. It is moderately soluble in water. USE: Octhilinone is used as a bactericide and fungicide in agriculture, cooling tower water, paints, and leather. Its use as a materials preservative include fabrics and textiles, sealants, adhesives and rubber and plastics. EXPOSURE: Workers who use octhilinone may breathe in mists or have direct skin contact. The general population may have direct skin contact when using paint products containing octhilinone. If octhilinone is released to the environment, it will be broken down in air. Octhilinone released to air will also be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down by microorganisms under certain conditions, and is not expected to build up in fish. RISK: Severe allergic reactions have been reported in some workers handling octhilinone or products containing this chemical, characterized by severe itching and rash over arms, legs and upper back. Allergic skin reactions have also been reported in individuals following non-occupational contact with products containing octhilinone. Additional data on the potential for octhilinone to cause toxic effects in humans were not available. Octhilinone causes moderate to severe irritation to the eyes and skin of laboratory animals, and can cause severe skin damage with direct contact. It is considered moderately toxic to animals following exposure by any route. Data on the potential for octhilinone to cause infertility in laboratory animals were not available. Increased abortion was observed in laboratory animals exposed to octhilinone at moderate-to-high oral doses that cause mothers to be sick (decreased weight gain, decreased appetite). Some mothers died. No birth defects were observed in offspring. Data on the potential for octhilinone to cause cancer in laboratory animals were not available. The potential for octhilinone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.98 mm Hg at 77 °F (NTP, 1992)
3.68e-05 mmHg
3.68X10-5 mm Hg (4.9 mPa) at 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

26530-20-1

Wikipedia

Octhilinone

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Agrochemicals -> Fungicides

Methods of Manufacturing

Octhilinone can be prepared by reaction of dithio-N-n-dioctylpropionamide and sulfuryl chloride.
Preparation: S.N. Lewis et al., France patent 1555416 corresp to United States of America patent 3761488 (1969, 1973 to Rohm & Haas).

General Manufacturing Information

3(2H)-Isothiazolone, 2-octyl-: ACTIVE

Analytic Laboratory Methods

This paper describes the development of a multi-residue method for the determination of 36 emerging organic pollutants (26 biocides, 5 UV-filters and 5 benzothiazoles) in raw and treated wastewater, activated sludge and surface water using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The target analytes were enriched from water samples adjusted to pH 6 by solid-phase extraction (SPE) on Oasis HLB 200 mg cartridges and eluted with a mixture of methanol and acetone (60/40, v/v). Extraction of freeze-dried sludge samples was accomplished by pressurized liquid extraction (PLE) using a mixture of methanol and water (50/50, v/v) as extraction solvent followed by SPE. LC-tandem MS detection was compared using electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) in positive and negative ionization mode. ESI exhibited strong ion suppression for most target analytes, while APCI was generally less susceptible to ion suppression but partially leading to ion enhancement of up to a factor of 10. In general, matrix effects could be compensated using stable isotope-labeled surrogate standards, indicated by relative recoveries ranging from 70% to 130%. In wastewater, activated sludge and surface water up to 33 analytes were detected. Maximum concentrations up to 5.1 and 3.9 ug/L were found in raw wastewater for the water-soluble UV-filters benzophenone-4 (BZP-4) and phenylbenz-imidazole sulfonic acid (PBSA), respectively. For the first time, the anti-dandruff climbazole was detected in raw wastewater and in activated sludge with concentrations as high as 1.4 ug/L and 1.2 ug/gTSS, respectively. Activated sludge is obviously a sink for four benzothiazoles and two isothiazolones, as concentrations were detected in activated sludge between 120 ng/gTSS (2-n-octyl-4-isothiazolin-3-one, OIT) to 330 ng/gTSS (benzothiazole-2-sulfonic acid, BTSA).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 09-19-2023

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